H-Gly-Gly-Met-OH
Overview
Description
H-Gly-Gly-Met-OH is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Synthesis Analysis
The synthesis of H-Gly-Gly-Met-OH involves complex chemical reactions . Theoretical ab initio and density functional theory (DFT) analysis and linear-dichroic infrared (IR-LD) spectroscopy are used for the realization of the synthesis . The polarized IR-measurements in the solid state are obtained using a specific orientation methodology as a suspension in a nematic liquid crystal .Chemical Reactions Analysis
The chemical reactions of H-Gly-Gly-Met-OH are complex and involve various stages . The manner of complexation will depend on the pH of the medium . Moreover, as for coordination via the COO−-group, protonation of this functional group also changes the electronic structure and geometry of the peptide .Scientific Research Applications
Structural and Spectroscopic Analysis
Research on H-Gly-Gly-Met-OH includes structural and spectroscopic analysis. The hydrogensquarates of this tripeptide, along with others, have been characterized using methods like quantum chemical ab initio calculations and various spectroscopy and spectrometry techniques. These studies aim to understand the molecular structure and interactions in peptides (Koleva, Kolev, & Spiteller, 2006).
Oxidation Pathway Analysis
The oxidation pathways of H-Gly-Gly-Met-OH and its derivatives have been investigated, particularly in relation to gold(III) compounds. Such studies are crucial for understanding the molecular mechanisms underlying the reactions of peptides with metal ions, which is significant for drug development and biochemical research (Đ. Glišić et al., 2011).
Analgesic Activity Studies
H-Gly-Gly-Met-OH is related to enkephalins, which are natural ligands for opiate receptors. Studies have synthesized related peptides to understand their biological activities, particularly in inducing analgesia in mice. This research contributes to pain management and neuropharmacology (BÜSCHER et al., 1976).
Interaction with Cisplatin
Investigations into the interaction of H-Gly-Gly-Met-OH with drugs like cisplatin reveal insights into how peptides interact with chemotherapeutic agents. This is crucial for designing more effective cancer treatments and understanding the molecular basis of drug-peptide interactions (Hahn, Kleine, & Sheldrick, 2001).
Enkephalin Hydrolysis Study
Studies on the hydrolysis of enkephalins, which include H-Gly-Gly-Met-OH, enhance our understanding of opioid peptides' stability and metabolism in biological systems. This knowledge is pivotal in developing drugs that can effectively target opioid receptors (Vogel & Altstein, 1977).
NMR Spectral Analysis
Nuclear magnetic resonance (NMR) studies on H-Gly-Gly-Met-OH and related peptides offer insights into their conformational dynamics, which is essential for understanding their function and interaction with receptors and other biomolecules (Bleich et al., 1976).
Safety And Hazards
The safety data sheet for H-Gly-Gly-Met-OH suggests that if inhaled, the victim should be moved into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial resuscitation and consult a doctor immediately . Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical .
Future Directions
The current interest in the investigation of the interactions of Au3+ and Pt2+ ions with peptides and proteins arises from the potential antitumor effect of the corresponding coordination compounds . An understanding of the in vivo function and the mechanism of coordination of the mentioned metal ions with DNA also requires a systematic study of their coordination ability with competing peptides and proteins . Of particular interest in this respect is the donor ability of the thioether groups in the methionine side chains . For this reason, a study of the interaction of Au3+ with H-Gly-Met-Gly-OH as a model tripeptide has been initiated . This paper deals with a preliminary structural analysis of the pure ligand and its hydrochloride . The investigation of the second system is of interest due to the fact that the manner of complexation will depend on the pH of the medium . Moreover, as for coordination via the COO−-group, protonation of this functional group also changes the electronic structure and geometry of the peptide .
properties
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4S/c1-17-3-2-6(9(15)16)12-8(14)5-11-7(13)4-10/h6H,2-5,10H2,1H3,(H,11,13)(H,12,14)(H,15,16)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCVIQJVRGXUSA-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Gly-Met-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.